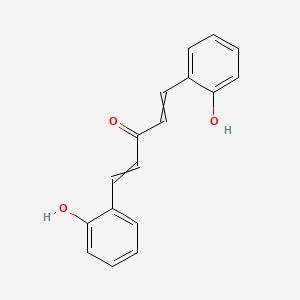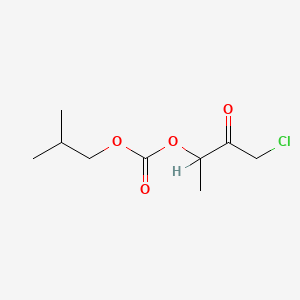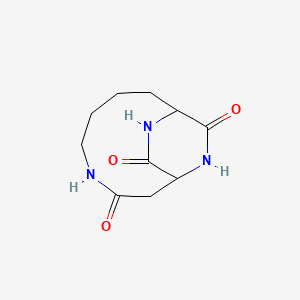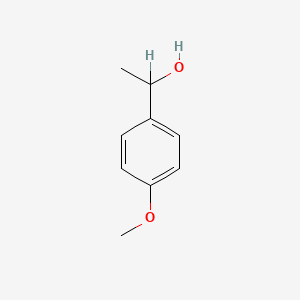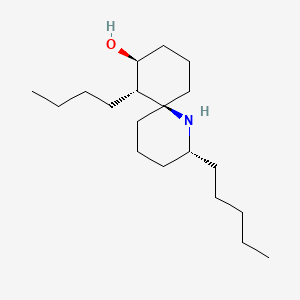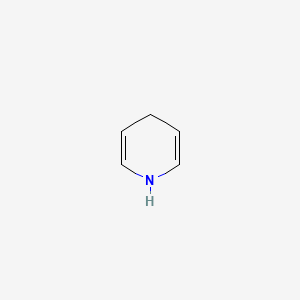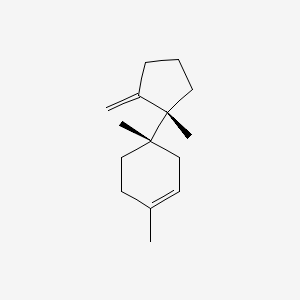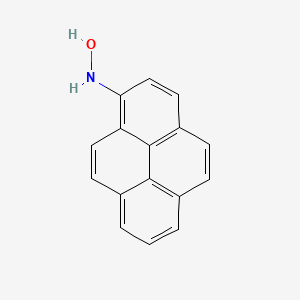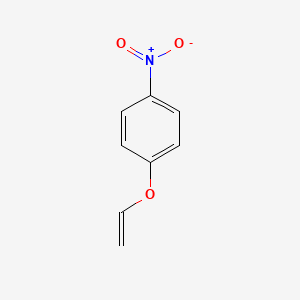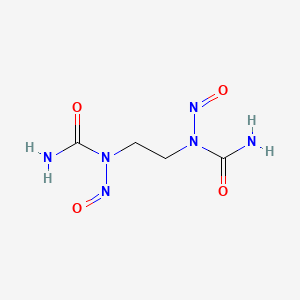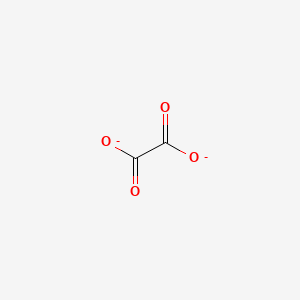
Oxalate
概述
描述
Oxalate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of oxalic acid. It has a role as a human metabolite and a plant metabolite. It is an oxalate and a dicarboxylic acid dianion. It is a conjugate base of an oxalate(1-).
科学研究应用
Geomycology and Environmental Biotechnology : Oxalate is integral in geomycological processes involving fungi, impacting nutrient cycling, rock and mineral transformations, and bioweathering. It's also significant in environmental biotechnology applications like metal and radionuclide leaching, biorecovery, detoxification, and bioremediation, as well as in the biodeterioration of materials and biocorrosion of metals and alloys (Gadd et al., 2014).
Raman Spectroscopy Applications : In Raman spectroscopy, oxalates are used as markers for analyzing environmental events, deterioration of artworks, and biogeochemical cycles. They help in identifying the presence of pigments and minerals in diverse contexts, including those formed in caves (R. Frost, 2004).
Soil and Plant Interactions : Oxalate impacts the release of arsenic from contaminated soils and its accumulation in plants like wheat. This understanding is crucial for managing arsenic in agricultural settings and for environmental safety (Tao et al., 2006).
Nuclear Materials Research : Oxalate is used in the nuclear industry, especially in the preparation of actinide oxalates, crucial for radioactive waste management and nuclear fuel treatment and recycling (Tyrpekl et al., 2017).
Medical and Nutritional Research : Oxalate-degrading probiotic bacteria have potential applications in preventing and treating hyperoxaluria, a condition leading to kidney stone formation. These probiotics could offer alternative treatment approaches (Giardina et al., 2014).
Bioelectrochemical Systems : In bioelectrochemical systems, oxalate is used at the anode to explore its degradation and its impact on reactor performance and microbial community characterization (Bonmatí et al., 2013).
Study of Calcium Oxalate in Plants : Calcium oxalate's formation and function in plants have been studied extensively. It plays roles in calcium regulation and protection against herbivory, with genetic regulation indicated by the constancy of crystal morphology within species and cell specialization (Franceschi & Nakata, 2005).
Insect Defense Mechanisms in Plants : Plant calcium oxalate crystals are studied for their role in defense against chewing insects, confirming the hypothesis of their defensive function (Korth et al., 2006).
属性
CAS 编号 |
338-70-5 |
|---|---|
产品名称 |
Oxalate |
分子式 |
C2O4(2−) C2O4-2 |
分子量 |
88.02 g/mol |
IUPAC 名称 |
oxalate |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2 |
InChI 键 |
MUBZPKHOEPUJKR-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-] |
规范 SMILES |
C(=O)(C(=O)[O-])[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


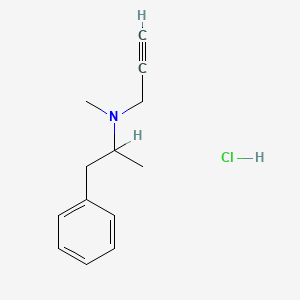
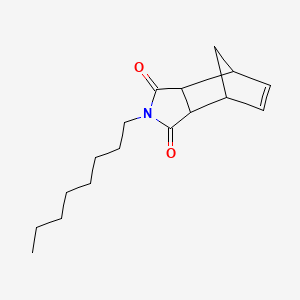
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
